N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
“N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It consists of a furan ring with a carbonyl group at the 2-position . The compound is part of a class of heterocyclic organic compounds known as furan/thiophene-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gives N-(pyridin-2-yl)furan-2-carboxamide. This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis
The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between the furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The compound undergoes various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .Physical And Chemical Properties Analysis
The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals were computed to provide knowledge about the global reactivity and charge transfer property of the compound .Scientific Research Applications
- Furan carboxamides, including our compound, have demonstrated antitumor properties . Researchers have investigated their potential as novel chemotherapeutic agents. Further studies could explore the compound’s mechanism of action and its efficacy against specific cancer types.
- Furan-based compounds often exhibit antifungal activity . Investigating the effects of our compound against fungal pathogens could provide valuable insights for developing antifungal drugs.
- The compound’s structure suggests potential antimicrobial properties. Researchers could explore its effectiveness against bacteria, viruses, and other microorganisms. In vitro studies could assess its antibacterial and antiviral activities .
- Molecular docking studies have indicated that our compound has good binding affinity to cyclooxygenase-2 (COX-2) protein . COX-2 inhibitors are relevant in inflammation and pain management. Further optimization and in-depth research could position this compound as a potential COX-2 inhibitor.
- Derivatives based on similar scaffolds have been used as model compounds for studying intramolecular hydrogen bonding and molecular conformations in material science . Researchers could explore the compound’s structural properties and its role in material design.
- Utilizing the compound’s unique structure, researchers could screen it for antibacterial activity against multidrug-resistant pathogens . Investigating its effects on XDR (extensively drug-resistant) bacteria could be particularly relevant.
Antitumor Activity
Antifungal Properties
Antimicrobial Applications
COX-2 Inhibition
Material Science and Intramolecular Hydrogen Bonding
Antibacterial Screening
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-14(11-3-1-7-22-11)18-16-17-10-5-6-19(9-13(10)24-16)15(21)12-4-2-8-23-12/h2,4,8,11H,1,3,5-7,9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKYUMGWRNFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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